L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)-
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Overview
Description
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- is a complex organic compound that belongs to the class of thiadiazolo pyrimidines. This compound is characterized by the presence of a thiadiazole ring fused with a pyrimidine ring, which is further substituted with a methyl group and an oxo group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- involves multiple steps. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation of the resulting product . The reaction conditions typically include the use of alkaline salts and specific molar ratios to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiadiazolo pyrimidine derivatives.
Substitution: Substitution reactions, such as alkylation and acylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, alkyl halides, and oxidizing agents. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluene sulfonic acid .
Major Products
The major products formed from these reactions include various substituted thiadiazolo pyrimidine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo pyrimidine derivatives, such as:
- 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
- 2-(5-amino-(mercapto)-1,3,4-thiadiazolo[3,2-a]pyrimidine
Uniqueness
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
75607-63-5 |
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Molecular Formula |
C9H10N4O3S2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H10N4O3S2/c1-4-2-6(14)13-8(11-4)18-9(12-13)17-3-5(10)7(15)16/h2,5H,3,10H2,1H3,(H,15,16)/t5-/m0/s1 |
InChI Key |
UBYCFQZLPYKZLT-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)SCC(C(=O)O)N |
Origin of Product |
United States |
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